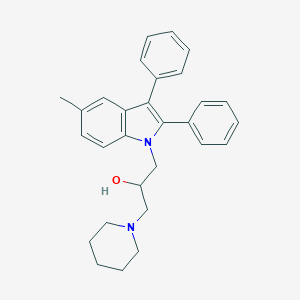![molecular formula C23H15IN2O5 B415456 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE](/img/structure/B415456.png)
4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes an iodinated aniline moiety and a phthalimide core
准备方法
The synthesis of 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the iodinated aniline: The iodinated aniline can be synthesized separately and then coupled with the phthalimide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the phenolic group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反应分析
4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction reactions: The carbonyl groups in the phthalimide core can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation reactions: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein modifications.
Medicine: Due to its potential biological activity, it may be explored for use in drug development and as a diagnostic tool.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to modifications that affect their function. The presence of the iodinated aniline moiety can enhance its binding affinity to certain molecular targets, influencing pathways involved in cellular processes.
相似化合物的比较
Similar compounds to 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE include:
4-{5-[(2-bromoanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.
4-{5-[(2-chloroanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate:
4-{5-[(2-fluoroanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate: Fluorine substitution can significantly alter the compound’s reactivity and biological activity.
属性
分子式 |
C23H15IN2O5 |
|---|---|
分子量 |
526.3g/mol |
IUPAC 名称 |
[4-[5-[(2-iodophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H15IN2O5/c1-13(27)31-16-9-7-15(8-10-16)26-22(29)17-11-6-14(12-18(17)23(26)30)21(28)25-20-5-3-2-4-19(20)24/h2-12H,1H3,(H,25,28) |
InChI 键 |
FKXYSOWJTOZLEC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4I |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B415375.png)
![N-[3-(4-chlorophenyl)-1,3-thiazolidin-2-ylidene]-N-phenylamine](/img/structure/B415376.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415383.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415384.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B415385.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B415386.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B415388.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B415389.png)
![3-chloro-N'-{3-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B415391.png)
![3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE](/img/structure/B415392.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415393.png)
![methyl 7-methyl-3-oxo-5-(2-phenylvinyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415396.png)
![methyl 5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415397.png)
